Cas no 1106737-94-3 (4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid)

4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-phenylpyrazole-5-carboxylic acid
- 4-Chloro-5-phenyl-1H-pyrazole-3-carboxylic acid
- NNLLNZASHRANFR-UHFFFAOYSA-N
- STK695153
- BBL031019
- SBB019144
- ST098309
- 4-Chloro-5-phenyl-2H-pyrazole-3-carboxylic acid
- 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
-
- インチ: 1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15)
- InChIKey: NNLLNZASHRANFR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)NN=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- トポロジー分子極性表面積: 66
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM485871-1g |
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid |
1106737-94-3 | 97% | 1g |
$254 | 2022-06-14 | |
Chemenu | CM485871-5g |
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid |
1106737-94-3 | 97% | 5g |
$963 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387343-1g |
4-Chloro-5-phenyl-1H-pyrazole-3-carboxylic acid |
1106737-94-3 | 97% | 1g |
¥2414.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387343-5g |
4-Chloro-5-phenyl-1H-pyrazole-3-carboxylic acid |
1106737-94-3 | 97% | 5g |
¥8450.00 | 2024-08-09 |
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acidに関する追加情報
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1106737-94-3)
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid, with the CAS registry number 1106737-94-3, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound features a pyrazole ring substituted with a chlorine atom at position 4, a phenyl group at position 3, and a carboxylic acid group at position 5. These substituents contribute to its unique chemical properties and potential biological functions.
The synthesis of 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
In terms of chemical properties, this compound exhibits moderate acidity due to the presence of the carboxylic acid group. The pyrazole ring, being aromatic, contributes to its stability and reactivity. The phenyl group at position 3 enhances the compound's lipophilicity, which is advantageous for drug design as it improves bioavailability. The chlorine substituent at position 4 introduces electron-withdrawing effects, further modulating the electronic properties of the molecule.
Recent studies have highlighted the potential of 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid as a lead compound in anti-inflammatory and anticancer drug development. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical models have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The application of computational chemistry techniques has further elucidated the molecular mechanisms underlying these biological activities.Docking studies have revealed that this compound interacts with critical binding sites on target proteins, such as COX enzymes and oncogenic kinases. These insights provide a foundation for further optimization of the compound's structure to enhance its potency and selectivity.
In conclusion, 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1106737-94-3) is a promising candidate in drug discovery research due to its unique chemical structure and diverse biological activities. Continued exploration into its synthesis, properties, and applications will undoubtedly contribute to the development of novel therapeutic agents in the near future.
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